Ethyl (4-amino-2-nitrophenyl)carbamate
Overview
Description
Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 It is a derivative of carbamate, characterized by the presence of an ethyl group, an amino group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-amino-2-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenyl chloroformate with ethylamine in the presence of a base such as triethylamine (TEA) in tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C. The reaction is usually carried out with constant stirring for 1 to 2 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-amino-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: Formation of ethyl (4,2-diaminophenyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-amino-2-nitrophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-amino-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The presence of the nitro and amino groups allows for various interactions, including hydrogen bonding and electrostatic interactions, which can influence its biological activity.
Comparison with Similar Compounds
Ethyl (4-nitrophenyl)carbamate: Lacks the amino group, which may result in different reactivity and applications.
Ethyl (4-amino-2-chlorophenyl)carbamate:
Uniqueness: Ethyl (4-amino-2-nitrophenyl)carbamate is unique due to the presence of both amino and nitro groups on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
ethyl N-(4-amino-2-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBGAGNWSBAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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